molecular formula C15H12BrNO4 B4765109 methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

Cat. No.: B4765109
M. Wt: 350.16 g/mol
InChI Key: KVDPZSMSCOJCOZ-XFXZXTDPSA-N
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Description

Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, a furan ring, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate typically involves the following steps:

    Formation of the enone moiety: This can be achieved through the aldol condensation of an appropriate aldehyde and ketone.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring followed by its attachment to the enone structure.

    Incorporation of the furan ring: The furan ring can be introduced through a coupling reaction with the enone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: It could affect cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(3-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.

    Methyl (Z)-3-(3-methylphenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a methyl group instead of bromine.

Uniqueness

Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-20-15(19)12(9-10-4-2-5-11(16)8-10)17-14(18)13-6-3-7-21-13/h2-9H,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDPZSMSCOJCOZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CC=C1)Br)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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